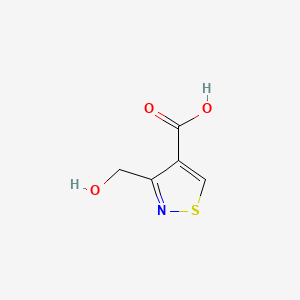![molecular formula C15H24 B579500 (1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane CAS No. 16641-59-1](/img/structure/B579500.png)
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[44002,8]decane is a sesquiterpenoid compound known for its unique tricyclic structure It is a derivative of camphor and is part of the copal group of sesquiterpenoids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copacamphene typically involves a stereospecific synthetic route. One efficient method starts with the conversion of carvomenthone into its corresponding n-butylthiomethylene derivative. This intermediate is then alkylated with ethyl 2-iodopropionate, followed by the removal of the n-butylthiomethylene blocking group and esterification of the resulting acid. The key step involves an intramolecular Claisen condensation, which affords the desired diketone intermediate. This diketone is then reduced and converted into the corresponding p-tosylhydrazone, which undergoes further reactions to yield copacamphene .
Industrial Production Methods
Industrial production of copacamphene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality copacamphene.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert copacamphene into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of copacamphene, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties
Mecanismo De Acción
The mechanism of action of copacamphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways.
Comparación Con Compuestos Similares
Similar Compounds
Copacamphor: A structurally related compound with similar properties.
Sativene: Another sesquiterpenoid with comparable applications.
Ylangocamphor: Shares a similar tricyclic structure and is used in similar applications.
Uniqueness
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane stands out due to its specific stereochemistry and the efficiency of its synthetic routes. Its unique tricyclic structure and potential bioactivity make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
16641-59-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.357 |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14+,15-/m0/s1 |
Clave InChI |
VOBBUADSYROGAT-OEWLLCOZSA-N |
SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
Sinónimos |
Copacamphene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
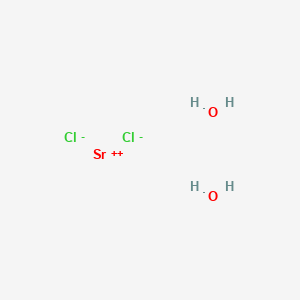
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)

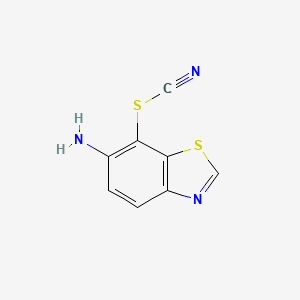
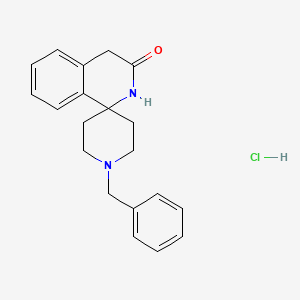

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
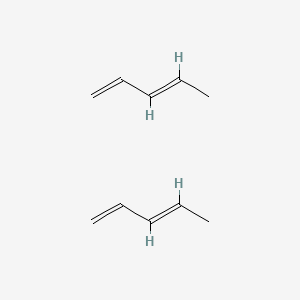
![4-BROMOBUTYRIC ACID, [1-14C]](/img/new.no-structure.jpg)
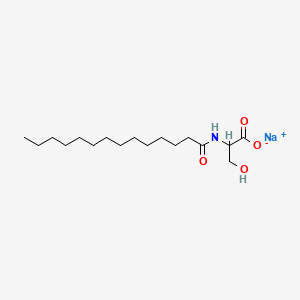
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
